molecular formula C12H16N4O4 B13873724 1-[(Methyloxy)acetyl]-4-(5-nitro-2-pyridinyl)piperazine

1-[(Methyloxy)acetyl]-4-(5-nitro-2-pyridinyl)piperazine

Cat. No.: B13873724
M. Wt: 280.28 g/mol
InChI Key: RXEJDGHZGWMRRA-UHFFFAOYSA-N
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Description

2-Methoxy-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that features a piperazine ring substituted with a nitropyridine moiety and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxypyridine to form 2-methoxy-5-nitropyridine, followed by the reaction with piperazine under controlled conditions to yield the desired product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitropyridine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-Methoxy-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-nitropyridin-4-amine
  • 2-Methoxy-5-nitropyridine

Uniqueness

2-Methoxy-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanone is unique due to the presence of both a nitropyridine and a piperazine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.

Properties

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

IUPAC Name

2-methoxy-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C12H16N4O4/c1-20-9-12(17)15-6-4-14(5-7-15)11-3-2-10(8-13-11)16(18)19/h2-3,8H,4-7,9H2,1H3

InChI Key

RXEJDGHZGWMRRA-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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